molecular formula C18H17F3N2O3S B2711878 N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690962-29-9

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2711878
CAS RN: 690962-29-9
M. Wt: 398.4
InChI Key: ZIUQIVFRJAHCIY-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes such as inflammation, cell proliferation, and cell survival. PF-06463922 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modification

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds are pivotal in the synthesis and chemical modification of various molecules. These substances serve as key intermediates in the carbamoylation process, converting amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates. This process is essential for creating compounds with specific biological activities or chemical properties. The preparative method involves reacting benzenesulfonamide with diphenyl carbonate and 4-(dimethylamino)pyridine in acetonitrile at room temperature, showcasing its utility in organic synthesis (Sączewski, 2013).

Inhibition of Carbonic Anhydrases

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives has highlighted their potential as inhibitors of carbonic anhydrases, especially the cancer-related CA IX isozyme. These compounds exhibit low nanomolar affinity, suggesting a promising direction for the development of selective inhibitors targeting specific isozymes of carbonic anhydrases, which play a significant role in various physiological processes including tumor growth and metastasis (Balandis et al., 2020).

Catalytic Applications

The molecule and its derivatives have been explored for their catalytic applications. For instance, complexes bearing pyridinesulfonamide ligands have demonstrated efficiency in the transfer hydrogenation of ketones. This process is notable for its ability to be conducted in air without the need for dried and degassed substrates, basic additives, or halide abstractors, simplifying the reduction of ketones to alcohols, a fundamental reaction in organic chemistry and industry (Ruff et al., 2016).

Anticancer and Antimalarial Activities

The structural modification of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide derivatives has led to the discovery of compounds with significant anticancer and antimalarial activities. These activities are attributed to the molecule's ability to inhibit specific biological targets, such as carbonic anhydrases in cancer cells or Plasmodium falciparum in malaria. The promising in vitro activity against chloroquine-resistant strains of P. falciparum positions these derivatives as potential candidates for the development of new antimalarial drugs (Silva et al., 2016).

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUQIVFRJAHCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

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